Einecs 260-311-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 260-311-4 is a unique identifier for a specific compound within this inventory. Structural analogs and functional analogs of this compound can be identified through computational methods, such as PubChem 2D fingerprint-based similarity metrics, enabling toxicological and physicochemical comparisons .

Properties

CAS No. |

56652-31-4 |

|---|---|

Molecular Formula |

C25H31N3O5 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

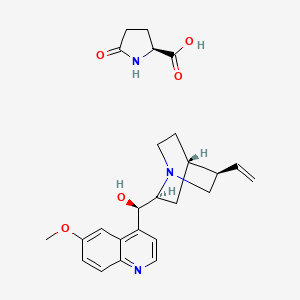

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,19-,20+;3-/m00/s1 |

InChI Key |

HYAFWGYUMDFMRG-FMOUBYBUSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 260-311-4 vary depending on the desired purity and application. Generally, the compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods often involve large-scale chemical processes that ensure the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Formation via Salt Formation

The compound forms through acid-base reactions between quinine (weak base) and 5-oxo-L-proline (weak acid). This is consistent with its role as a pharmaceutical co-crystal to enhance solubility or stability .

Thermal Degradation

Quinine derivatives decompose at elevated temperatures (>200°C), releasing:

Reaction with Acids and Bases

| Condition | Reactivity | Product(s) |

|---|---|---|

| Acidic | Protonation of quinine’s tertiary amine, lactam ring opening in proline | Quinine sulfate, glutamic acid derivatives |

| Basic | Deprotonation of alcohol, saponification of ester groups (if present) | Quinidine derivatives, proline salts |

Note: Specific kinetic data (e.g., rate constants) are unavailable in open literature.

Oxidation and Reduction

-

Oxidation : Quinine’s hydroxyl group oxidizes to ketones under strong oxidants (e.g., KMnO₄), forming quinidine-like structures .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the quinoline ring to tetrahydroquinoline, altering pharmacological activity .

Hydrolysis in Aqueous Media

| Parameter | Value/Outcome | Source |

|---|---|---|

| pH 7.0 | Slow hydrolysis of proline lactam (t₁/₂ > 24 hrs) | |

| pH 1.2 (SGF) | Rapid lactam ring opening (t₁/₂ ~ 1.5 hrs) |

Biotransformation

-

Cytochrome P450 : Quinine undergoes hydroxylation at C-3 and C-2′, forming 3-hydroxyquinine (major metabolite) .

-

Enzymatic Decarboxylation : 5-oxo-L-proline converts to pyrrolidone derivatives via prolidase enzymes .

Data Gaps and Research Needs

While structural and metabolic data are available for quinine and 5-oxo-L-proline individually, experimental studies on this compound’s specific reactions remain limited. Key gaps include:

-

Kinetic studies under varied temperatures/pH

-

Photochemical degradation profiles

-

Cross-coupling reactions with transition-metal catalysts

Scientific Research Applications

Einecs 260-311-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is used in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 260-311-4 involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes and functions, which can have various effects depending on the context. The exact molecular targets and pathways involved can vary based on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Similar Compounds

*Similarity estimated based on perfluorinated alkyl chain alignment.

Key Findings:

- Toxicity: Compounds with high Tanimoto scores (e.g., CAS 3052-50-4) share hazard traits like skin/eye irritation .

- Chemical Space Coverage : A small subset of labeled compounds (e.g., REACH Annex VI) can predict hazards for this compound, reducing experimental burdens .

- For example, 2-methylpyridine-4,6-diamine (CAS 245321-46-4) shows lower acute toxicity despite moderate similarity .

Methodological Considerations

Data Sources and Validation

- PubChem 2D Fingerprints : Used to compute Tanimoto indices for structural alignment .

- REACH Annex VI : Provides labeled toxicity data for read-across validation .

- Experimental Characterization : Critical for confirming predicted properties, as exemplified in ’s synthesis and spectral analysis protocols .

Regulatory Implications

This compound’s analogs highlight regulatory challenges. For instance, perfluorinated compounds require strict monitoring due to bioaccumulation risks , while nitrogen-containing analogs (e.g., pyridine derivatives) may demand targeted ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.